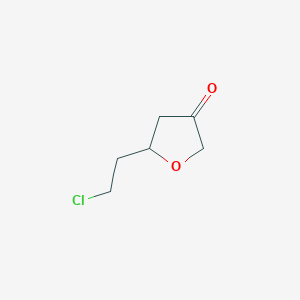
5-(2-Chloroethyl)dihydrofuran-3(2h)-one
Cat. No. B8460431
M. Wt: 148.59 g/mol
InChI Key: SHKMKLQUQAFRTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08129398B2
Procedure details


A solution of 4-(benzyloxy)-2-(2-chloroethyl)tetrahydrofuran (2.47 g, 10.26 mmol) in ethyl acetate (50 mL) was deoxygenated for 5 min by bubbling N2 through. 10% Pd/C (0.145 g, 1.363 mmol) was added the flask evacuated then placed under 1 atm H2 for 4 h. The reaction was filtered and concentrated to give a colorless oil (1.74 g) which was used in the next step without purification. A solution of 4-methylmorpholine N-oxide (1.803 g, 15.39 mmol) in CH2Cl2 (50 mL), intermediate 5-(2-chloroethyl)tetrahydrofuran-3-ol and 4 Å powdered molecular sieves (4 g) was stirred for 30 min. To this mixture was added tetrapropylammonium perruthenate (0.036 g, 0.103 mmol) and stirring continued for 24 h at room temperature. The reaction was concentrated, then diluted with Et2O (100 mL) and filtered through a plug of CELITE®. The filtrate was concentrated to afford 5-(2-chloroethyl)dihydrofuran-3(2H)-one as viscous colorless oil. To a stirred mixture of 5-(2-chloroethyl)dihydrofuran-3(2H)-one, aqueous ammonia (5 mL) and 1N HCl (10 mL) in methanol 20 mL was added NaCN (0.43 g, 8.77 mmol) at room temperature. The yellow solution was stirred for 42 h and concentrated. The solution was made basic with sat. Na2CO3 (20 mL) and extracted with CH2Cl2 (3×25 mL). To the combined CH2Cl2 extracts was added sat. Na2CO3 (10 mL), and the mixture cooled to 0° C. with an ice bath and treated with benzyl chloroformate (1.465 mL, 10.26 mmol). After 1 h, the ice bath was removed and the reaction was stirred at room temperature for 4 h. The organic layer was separated, dried (Na2SO4), filtered, concentrated and purified by flash column chromatography on silica gel column using 10, 20, 30 and 40% ethyl acetate/hexane to afford the title compound benzyl 5-(2-chloroethyl)-3-cyanotetrahydrofuran-3-ylcarbamate (0.863 g, 2.80 mmol, 27% yield), viscous pale yellow oil. 1H NMR (500 MHz, CDCl3) δ: 7.12-7.42 (5 H, m), 5.16 (2 H, s), 4.40 (0.2 H, d, J=9.8 Hz), 4.25-4.33 (0.8 H, m), 4.10-4.19 (1 H, m), 3.95 (0.2 H, d, J=9.8 Hz), 3.56-3.68 (1.8 H, m), 2.86 (1 H, dd, J=13.4, 7.0 Hz), 2.53-2.62 (1 H, m), 2.27 (1 H, dd, J=13.4, 8.9 Hz), 1.94-2.17 (2 H, m). LCMS (M+H) calcd for C15H18ClN2O3: 309.10; found: 309.10.




Identifiers


|
REACTION_CXSMILES
|
C[N+]1([O-])CCOCC1.[Cl:9][CH2:10][CH2:11][CH:12]1[O:16][CH2:15][CH:14]([OH:17])[CH2:13]1>C(Cl)Cl.[Ru]([O-])(=O)(=O)=O.C([N+](CCC)(CCC)CCC)CC>[Cl:9][CH2:10][CH2:11][CH:12]1[O:16][CH2:15][C:14](=[O:17])[CH2:13]1 |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.803 g
|
|
Type
|
reactant
|
|
Smiles
|
C[N+]1(CCOCC1)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCCC1CC(CO1)O
|
Step Three
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0.036 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Ru](=O)(=O)(=O)[O-].C(CC)[N+](CCC)(CCC)CCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred for 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was used in the next step without purification
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring
|
WAIT
|
Type
|
WAIT
|
|
Details
|
continued for 24 h at room temperature
|
|
Duration
|
24 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction was concentrated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with Et2O (100 mL)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through a plug of CELITE®
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClCCC1CC(CO1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
